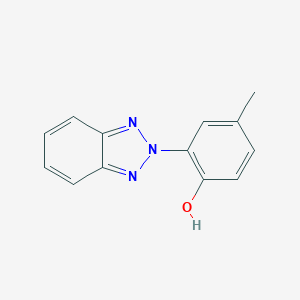
Drometrizole
Cat. No. B141654
Key on ui cas rn:
2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101109B2
Procedure details


2-(2′-hydroxy-3′,5′-di-tert-butylphenyl) benzotriazol; 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol; 2-(2′-hydroxy-3′,5′-di-tert-butylphenyl)-5-chlorobenzotriazol; 2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol; 2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol); 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl)-5-chlorobenzotriazol; 2,4-dihydroxybenzophenone; 2,2′-dihydroxy-4-methoxybenzophenone; 2-hydroxy-4-methoxy-5-sulfobenzophenone; bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane); (2,4-bis-(n-octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7](C(C)(C)C)=[CH:6][C:5]([C:12](C)(C)C)=[CH:4][C:3]=1[N:16]1[N:20]=[C:19]2[CH:21]=[CH:22][CH:23]=[CH:24][C:18]2=[N:17]1.OC1C(C(C)(C)C)=CC(C)=CC=1N1N=C2C=CC=CC2=N1.OC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C(C(C)(C)C)=CC(C)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C=C(OC)C=CC=1C(C1C=CC=CC=1O)=O.OC1C=C(OC)C(S(O)(=O)=O)=CC=1C(C1C=CC=CC=1)=O.C(SC1N=C(SCCCCCCCC)N=C(NC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)N=1)CCCCCCC>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:12])=[CH:4][C:3]=1[N:16]1[N:20]=[C:19]2[CH:21]=[CH:22][CH:23]=[CH:24][C:18]2=[N:17]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Step Two
[Compound]
|
Name
|
bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)SC1=NC(=NC(=N1)SCCCCCCCC)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Step Four
|
Name
|
2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=N1)C=CC=C2
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC(=C2)Cl
|
Step Six
[Compound]
|
Name
|
2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=N1)C=CC(=C2)Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=CC=C2)O)C=CC(=C1)OC
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)OC)S(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
